4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide
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Overview
Description
4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide is a complex organic compound featuring a tert-butyl group attached to a phenyl ring, which is further connected to an isoxazole ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a halogenation reaction, typically using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Formation of the Sulfide Linkage: The sulfide linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the isoxazole ring, which is known for its biological activity, suggests that this compound could be a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The dichlorophenyl group is a common motif in many pharmaceuticals, indicating that this compound could serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isoxazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichlorophenyl group could enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl ether: Similar structure but with an ether linkage instead of a sulfide.
4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl amine: Similar structure but with an amine group instead of a sulfide.
Uniqueness
The sulfide linkage in 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide provides unique chemical reactivity compared to its ether and amine analogs. This can influence its stability, solubility, and overall bioactivity, making it a distinct compound with potentially unique applications.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)sulfanylmethyl]-5-(3,4-dichlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NOS/c1-20(2,3)14-5-7-16(8-6-14)25-12-15-11-19(24-23-15)13-4-9-17(21)18(22)10-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUKZMQZBQMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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